molecular formula C13H18ClNO2 B296307 N-(sec-butyl)-2-(3-chlorophenoxy)propanamide

N-(sec-butyl)-2-(3-chlorophenoxy)propanamide

Cat. No.: B296307
M. Wt: 255.74 g/mol
InChI Key: FXXHYTZSORQDHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(sec-butyl)-2-(3-chlorophenoxy)propanamide is an organic compound that belongs to the class of amides It is characterized by the presence of a butan-2-yl group attached to the nitrogen atom and a 3-chlorophenoxy group attached to the propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(sec-butyl)-2-(3-chlorophenoxy)propanamide can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorophenol with 2-bromopropanamide in the presence of a base, such as potassium carbonate, to form 2-(3-chlorophenoxy)propanamide. This intermediate is then reacted with butan-2-amine under appropriate conditions to yield the final product.

Reaction Scheme:

  • 3-chlorophenol + 2-bromopropanamide → 2-(3-chlorophenoxy)propanamide
  • 2-(3-chlorophenoxy)propanamide + butan-2-amine → this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents may also be employed to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(sec-butyl)-2-(3-chlorophenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine group.

    Substitution: The chlorine atom in the 3-chlorophenoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of N-(butan-2-yl)-2-(3-aminophenoxy)propanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(sec-butyl)-2-(3-chlorophenoxy)propanamide has several scientific research applications, including:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the synthesis of novel materials with unique properties, such as polymers or coatings.

    Biological Studies: It can be employed in studies investigating its biological activity, including its potential as an antimicrobial or anticancer agent.

    Industrial Applications: The compound may find use in the production of specialty chemicals or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-(sec-butyl)-2-(3-chlorophenoxy)propanamide depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenoxy group may enhance binding affinity to certain biological targets, while the butan-2-yl group may influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    N-(butan-2-yl)-2-(4-chlorophenoxy)propanamide: Similar structure but with the chlorine atom in the para position.

    N-(butan-2-yl)-2-(3-bromophenoxy)propanamide: Similar structure but with a bromine atom instead of chlorine.

    N-(butan-2-yl)-2-(3-fluorophenoxy)propanamide: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

N-(sec-butyl)-2-(3-chlorophenoxy)propanamide is unique due to the specific positioning of the chlorine atom in the meta position, which can influence its chemical reactivity and biological activity. The combination of the butan-2-yl group and the 3-chlorophenoxy group provides a distinct set of properties that may not be present in other similar compounds.

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

N-butan-2-yl-2-(3-chlorophenoxy)propanamide

InChI

InChI=1S/C13H18ClNO2/c1-4-9(2)15-13(16)10(3)17-12-7-5-6-11(14)8-12/h5-10H,4H2,1-3H3,(H,15,16)

InChI Key

FXXHYTZSORQDHF-UHFFFAOYSA-N

SMILES

CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl

Canonical SMILES

CCC(C)NC(=O)C(C)OC1=CC(=CC=C1)Cl

Origin of Product

United States

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